molecular formula C15H15FN2OS B1413231 3-(Dimethylamino)-1-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one CAS No. 1382748-03-9

3-(Dimethylamino)-1-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one

Cat. No. B1413231
CAS RN: 1382748-03-9
M. Wt: 290.4 g/mol
InChI Key: REJOEJVYOJDSDD-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-1-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one is a useful research compound. Its molecular formula is C15H15FN2OS and its molecular weight is 290.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Applications

  • Synthesis of 1,4-Dihydropyridine Derivatives : Compounds related to 3-(Dimethylamino)-1-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one were used in synthesizing 1,4-dihydropyridine derivatives, which are important in medicinal chemistry. The reaction of these compounds with primary amines yielded 1,4-dihydropyridine derivatives in varied yields, demonstrating the versatility of this compound in organic synthesis (Stanovnik et al., 2002).

  • Crystallographic Studies : The compound was used in the synthesis of isostructural thiazoles, aiding in crystallographic studies. These studies are essential for understanding molecular structures and interactions, which is critical in drug design and material science (Kariuki et al., 2021).

Photophysical and Spectroscopic Studies

  • Photophysical Characteristics : The derivatives of this compound, such as DPM (dimethylamino phenyl prop-2-ene-nitrile), were studied for their electronic absorption and emission characteristics. These studies are significant for applications in dye technology and photophysical research, indicating potential use in organic photo emitting diodes (Asiri et al., 2015).

Medicinal Chemistry Applications

  • Antimicrobial Activity : Some derivatives of this compound demonstrated potent antimicrobial activity against a range of microorganisms, indicating their potential as antimicrobial agents. This aspect is particularly important in the development of new antibiotics and antifungal medications (Liaras et al., 2011).

  • Potential Anticancer Agents : Novel pyridine-thiazole hybrid molecules, including derivatives of this compound, showed high antiproliferative activity against various cancer cell lines. This research suggests that these compounds could be developed as anticancer agents, highlighting the therapeutic potential of this chemical class (Ivasechko et al., 2022).

properties

IUPAC Name

3-(dimethylamino)-1-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2OS/c1-10-14(13(19)8-9-18(2)3)20-15(17-10)11-4-6-12(16)7-5-11/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REJOEJVYOJDSDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C(=O)C=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Dimethylamino)-1-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one
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3-(Dimethylamino)-1-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one

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